Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Orthogonal Functionalization of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Orthogonal Functionalization of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole
Executive Summary
The compound 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole (IUPAC: tert-butyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate) is a highly versatile, orthogonally protected bicyclic scaffold 1. By fusing an electron-rich pyrrole ring with a saturated piperidine ring, this molecule acts as a conformationally restricted bioisostere for both tryptamines and substituted piperidines 2. This technical guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its orthogonal protection scheme, and self-validating experimental protocols for its functionalization in drug discovery.
Chemical Structure and Physical Properties
The 4,5,6,7-tetrahydro-5-azaindole core contains two distinct nitrogen atoms: the N1 pyrrole nitrogen and the N5 piperidine nitrogen 2. In this specific building block, both nitrogens are masked to prevent unwanted side reactions during complex multi-step syntheses.
Table 1: Quantitative and Structural Properties
| Property | Value / Description |
| CAS Registry Number | 1427475-19-1 1 |
| Molecular Formula | C19H24N2O2 [[1]]() |
| Molecular Weight | 312.41 g/mol |
| Core Scaffold | 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine 2 |
| N1 Protection | tert-Butyloxycarbonyl (Boc) – Acid-labile |
| N5 Protection | Benzyl (Bn) – Hydrogenolysis-labile |
| Hydrogen Bond Donors | 0 (In its fully protected state) |
| Hydrogen Bond Acceptors | 3 (N5 lone pair, 2x Boc oxygens) |
| Solubility Profile | High in DCM, DMF, DMSO, EtOAc; Insoluble in H2O |
Mechanistic Rationale: The Power of Orthogonal Protection
In medicinal chemistry, the ability to selectively functionalize specific sites on a scaffold without cross-reactivity is paramount. The dual protection of this tetrahydro-5-azaindole provides a textbook example of orthogonal reactivity:
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The N1-Boc Group: The pyrrole nitrogen is weakly nucleophilic but highly electron-rich, making the pyrrole ring susceptible to electrophilic aromatic substitution or oxidative degradation. The Boc group exerts a strong electron-withdrawing effect via resonance, deactivating the pyrrole ring and shielding it sterically. Crucially, the Boc group is cleaved exclusively under acidic conditions (e.g., TFA or HCl), leaving the N5-benzyl group completely intact.
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The N5-Benzyl Group: The piperidine nitrogen is a highly nucleophilic secondary amine. The benzyl group masks this nucleophilicity, allowing the molecule to survive harsh basic conditions, organometallic reagents (like Grignards), or strong electrophiles. The benzyl group is inert to the acidic conditions used for Boc removal but is readily cleaved via catalytic hydrogenolysis (Pd/C, H2), which conversely leaves the Boc group untouched.
Orthogonal deprotection pathways for selective N1 or N5 unmasking.
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm causality and reaction completion.
Protocol A: Selective N1-Boc Deprotection
Objective: Unmask the pyrrole nitrogen while retaining the N5-benzyl group. Causality Check: Dichloromethane (DCM) is utilized as the solvent because it effectively solvates the lipophilic starting material and stabilizes the transient tert-butyl cation generated during Boc cleavage, preventing tarring or side reactions.
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Preparation: Dissolve 1.0 equivalent of 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole in anhydrous DCM to achieve a 0.1 M concentration.
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Acid Addition: Cool the mixture to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 v/v ratio of TFA:DCM.
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Validation: Monitor via LC-MS. The disappearance of the starting mass (m/z 313 [M+H]+) and the appearance of the product mass (m/z 213[M+H]+) validates the loss of the Boc group (exact mass loss of 100 Da).
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Workup: Concentrate the mixture in vacuo. Neutralize the residual TFA by partitioning the residue between EtOAc and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and concentrate to yield 5-benzyl-4,5,6,7-tetrahydro-5-azaindole 2.
Protocol B: Selective N5-Benzyl Cleavage
Objective: Unmask the piperidine nitrogen while retaining the N1-Boc group. Causality Check: Standard 10% Pd/C is selected over Pd(OH)2 (Pearlman's catalyst) to prevent the over-reduction of the aromatic pyrrole ring. Methanol is used as the solvent because it facilitates rapid hydrogen transfer at the catalyst surface.
Step-by-step experimental workflow for selective catalytic hydrogenolysis of the N5-benzyl group.
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Preparation: Dissolve 1.0 equivalent of the fully protected azaindole in anhydrous MeOH (0.1 M).
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Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric; never add dry catalyst to a methanol vapor-rich environment without an inert gas blanket.
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Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-12 hours.
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Validation: Monitor by TLC (stain with Ninhydrin, which will turn purple upon formation of the secondary amine). LC-MS should show a mass shift from m/z 313 to m/z 223 [M+H]+.
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Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate to afford 1-Boc-4,5,6,7-tetrahydro-5-azaindole.
Applications in Drug Discovery
The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in modern pharmacology 2. Once the N5 position is unmasked, it can be functionalized via reductive amination or amide coupling to generate libraries of targeted therapeutics:
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Kinase Inhibitors: Derivatives of this scaffold have been extensively patented as potent protein kinase inhibitors, specifically targeting angiogenesis pathways (e.g., VEGFR) by mimicking the hinge-binding motifs of ATP 3.
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Targeted Protein Degradation (PROTACs): Recent structural characterizations have identified tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives as high-affinity binders to the human CTLH E3 ligase subunit GID4, making them highly valuable for the development of novel degrader molecules 4.
References
- Source: chemicalbook.
- Source: cymitquimica.
- WO2009024016A1 - 2-(2-oxoindoline-3-ylidene)methyl-5-(2-hydroxy-3-morpholin-4-yl-propyl)-6,7-dihydro-1h-pyrrol[3,2-c]pyridine-4(5h)
- Source: nih.gov (PMC)
Sources
- 1. 1427475-19-1 CAS Manufactory [chemicalbook.com]
- 2. CAS 272442-27-0: 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,… [cymitquimica.com]
- 3. WO2009024016A1 - 2-(2-oxoindoline-3-ylidene)methyl-5-(2-hydroxy-3-morpholin-4-yl -propyl)-6,7-dihydro -1h- pyrrol[3,2-c]pyridine-4(5h)-one compounds and use as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
